molecular formula C22H20FN3O5S B2479240 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1223772-07-3

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2479240
M. Wt: 457.48
InChI Key: BRRIIPQEPBEMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O5S and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on chemical compounds similar to 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide focuses on their synthesis, molecular structure, and potential applications in various fields, including medicinal chemistry and material science. While direct studies on this specific compound were not found, research on related compounds provides insights into the methodologies and applications that could be relevant.

  • Fluorinated Pyrimidines in Cancer Treatment : Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines to treat cancer, highlighting the importance of chemical modifications in pharmaceutical applications. Fluorinated compounds, like 5-Fluorouracil, are pivotal in cancer therapy due to their ability to interfere with DNA synthesis, indicating the potential research interest in structurally related compounds for therapeutic uses (Gmeiner, 2020).

  • Antituberculosis Activity of Organotin Complexes : Organotin(IV) complexes have been studied for their antituberculosis activity, suggesting the value of exploring the biological activities of synthetic compounds. The structure-activity relationship and the potential mechanism of action are crucial in developing new therapeutic agents, pointing toward the relevance of synthetic chemistry in addressing infectious diseases (Iqbal, Ali, & Shahzadi, 2015).

  • Stereochemistry and Pharmacological Profile : The study of enantiomerically pure compounds, such as phenylpiracetam, reveals the impact of stereochemistry on pharmacological properties. This research underscores the significance of molecular design in enhancing the efficacy of central nervous system agents, which can be applicable in exploring the effects of similar complex molecules (Veinberg et al., 2015).

properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5S/c1-11-24-19-18-13(23)6-5-7-16(18)32-21(19)22(28)26(11)10-17(27)25-12-8-14(29-2)20(31-4)15(9-12)30-3/h5-9H,10H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIIPQEPBEMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

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